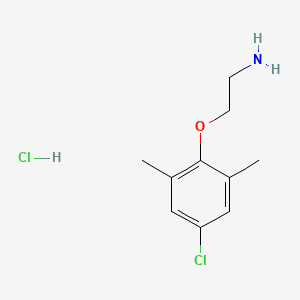![molecular formula C8H15ClN2O B13458738 2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
2,8-Diazaspiro[4.5]decan-7-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro[4.5]decan-7-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-7-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a strong acid, such as hydrochloric acid, to form the spirocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diazaspiro[4.5]decan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro[4.5]decan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,8-Diazaspiro[4.5]decan-7-one hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to the active site and preventing substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,8-Diazaspiro[4.5]decan-7-one hydrochloride can be compared with other spirocyclic compounds, such as:
2,7-Diazaspiro[4.5]decan-1-one hydrochloride: Similar structure but different substitution pattern.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains an additional oxygen atom in the ring structure.
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Contains three nitrogen atoms and two carbonyl groups in the ring structure.
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
2,8-diazaspiro[4.5]decan-7-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-5-8(2-4-10-7)1-3-9-6-8;/h9H,1-6H2,(H,10,11);1H |
InChI-Schlüssel |
KNJGDGCIAMVFLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCNC(=O)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
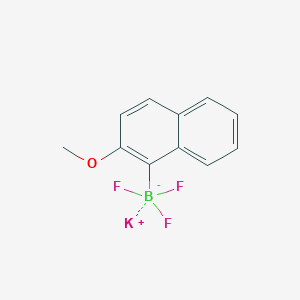
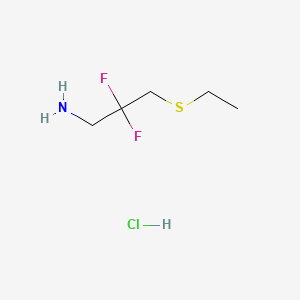
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)

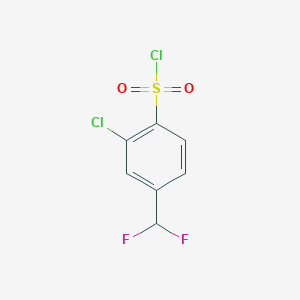


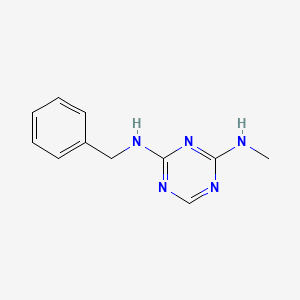
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
